7-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline
Description
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-quinolin-7-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClF3N5O/c26-21-15-19(25(27,28)29)16-31-23(21)33-12-10-32(11-13-33)20-5-8-34(9-6-20)24(35)18-4-3-17-2-1-7-30-22(17)14-18/h1-4,7,14-16,20H,5-6,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWAJWZNVUDWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C4=CC5=C(C=CC=N5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients. They are often used in the protection of crops from pests and in the pharmaceutical and veterinary industries.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Compounds with similar structures have been found to have significant effects on various biological activities and physical properties of compounds.
Biological Activity
The compound 7-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tabular form.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core, piperazine moieties, and a chlorinated pyridine derivative. Its chemical formula can be represented as:
This structure contributes to its diverse biological activities, which are discussed below.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline and piperazine have shown effectiveness against various bacterial strains. In studies evaluating related compounds, some exhibited IC50 values (the concentration required to inhibit 50% of the target organism) below 5 μM against Entamoeba histolytica and Plasmodium falciparum, suggesting potent activity against these pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | IC50 (μM) |
|---|---|---|
| F3 | Entamoeba histolytica | <5 |
| F7 | Plasmodium falciparum | 2 |
| 6e | Mycobacterium tuberculosis | 1.35 |
Anti-Tubercular Activity
In a study focused on anti-tubercular agents, various derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Notably, compounds similar to the target compound showed promising activity with IC90 values ranging from 3.73 to 4.00 μM, indicating potential for further development in tuberculosis treatment .
Molecular docking studies have been employed to elucidate the interaction mechanisms of these compounds with target enzymes. For example, the interaction of piperazine derivatives with dihydropteroate synthase (PfDHPS) in Plasmodium falciparum demonstrated favorable binding energies, which correlate with observed antimalarial activities . This suggests that the structural features of the compound may facilitate effective enzyme inhibition.
Synthesis and Evaluation
A series of studies have synthesized various quinoline-based compounds to assess their biological activities. For instance, a study synthesized several piperazine-containing derivatives and evaluated their effects on bacterial growth and enzyme inhibition. The results indicated that certain modifications enhanced their antimicrobial potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Pharmacokinetic Properties
Table 3: Key Physicochemical Parameters
<sup>a</sup> logP calculated using XLogP3.
Key Insights from Structure-Activity Relationships (SAR)
Piperazine Linkers : Piperazine-piperidine-carbonyl groups (target compound) confer higher receptor selectivity than simple piperazine (CAS 837-52-5) or methylene linkers (e.g., ) .
Trifluoromethyl Pyridine : Enhances metabolic stability by resisting oxidative degradation .
Chloro Substituents: Chloro at position 3 (pyridine) or 7 (quinoline) improves binding to hydrophobic pockets in target enzymes .
Q & A
How can researchers design and optimize synthetic routes for this compound, considering its complex heterocyclic architecture?
Level: Basic (Synthetic Methodology)
Answer:
The synthesis of this compound involves multi-step reactions, including coupling of the piperazine-piperidine scaffold with the trifluoromethylpyridine and quinoline moieties. Key steps include:
- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine-carbonyl group to quinoline .
- Piperazine Substitution : React 3-chloro-5-(trifluoromethyl)pyridine with piperazine under nucleophilic aromatic substitution conditions (e.g., DMF, 80–100°C) to install the pyridyl-piperazine group .
- Purification : Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) and recrystallization (ethanol/water) to achieve ≥95% purity .
Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS).
What analytical techniques are critical for characterizing the stereochemical and electronic properties of this compound?
Level: Basic (Structural Characterization)
Answer:
- X-ray Crystallography : Resolve the 3D configuration of the piperazine-piperidine-quinoline core, particularly the spatial arrangement of the trifluoromethyl group and chloro substituent .
- NMR Spectroscopy : Use F NMR to confirm the electronic environment of the trifluoromethyl group (δ ~ -60 ppm) and H NMR to verify piperazine/piperidine ring conformations .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding interactions with biological targets .
How should researchers mitigate safety risks during handling and storage of this compound?
Level: Basic (Safety Protocols)
Answer:
- Hazard Codes : Follow H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) guidelines .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation (P261) .
- Storage : Keep in airtight containers under inert gas (N) at -20°C to prevent hydrolysis of the trifluoromethyl group .
Documentation : Maintain Material Safety Data Sheets (MSDS) aligned with GHS standards .
What strategies can resolve contradictions in biological activity data across different studies?
Level: Advanced (Data Analysis)
Answer:
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variables .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Structural Analog Comparison : Compare IC values of derivatives (e.g., varying trifluoromethyl or quinoline substituents) to isolate structure-activity relationships (SAR) .
How does the trifluoromethyl group influence the compound’s pharmacokinetic and electronic properties?
Level: Advanced (Structure-Property Relationships)
Answer:
- Lipophilicity : The CF group increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing solubility. Use Hansen solubility parameters to optimize solvent systems .
- Electron-Withdrawing Effects : The CF group stabilizes the pyridine ring via inductive effects, altering pKa (predicted ΔpKa = -0.8) and hydrogen-bonding capacity .
- Metabolic Stability : The CF group resists oxidative metabolism, prolonging half-life in vivo. Validate via hepatic microsome assays .
What computational methods are recommended for predicting binding modes with target proteins?
Level: Advanced (Computational Chemistry)
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., kinases or GPCRs). Focus on the quinoline moiety as a potential ATP-binding site competitor .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of protein-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the piperazine nitrogen) using tools like LigandScout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
